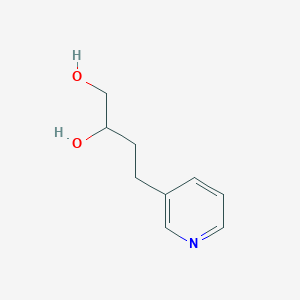

4-(3-Pyridyl)-1,2-butanediol

Description

Significance of Pyridine (B92270) and Diol Functional Groups in Chemical Research

The functional groups that constitute 4-(3-Pyridyl)-1,2-butanediol—the pyridine ring and the diol—are of immense importance in organic chemistry, each contributing unique properties that are widely exploited in synthesis and materials science.

The pyridine group is a six-membered aromatic heterocycle containing one nitrogen atom. openaccessjournals.com This nitrogen atom imparts distinct electronic properties, making the ring electron-deficient and influencing its reactivity. nih.gov Pyridine and its derivatives are fundamental building blocks in numerous applications. numberanalytics.comnewworldencyclopedia.org They are prevalent in pharmaceuticals, agrochemicals, and functional materials due to their unique chemical properties and versatility in synthesis. openaccessjournals.comnumberanalytics.com The pyridine scaffold can be readily functionalized and is a common pharmacophore in medicinal chemistry. nih.gov Its basicity and ability to form hydrogen bonds also contribute to its utility, for instance, as a solvent and a reagent in organic reactions. nih.govnewworldencyclopedia.org

A diol is a chemical compound containing two hydroxyl (-OH) groups. wikipedia.orgebi.ac.uk This feature allows diols to participate in hydrogen bonding, which influences their physical properties like boiling point and solubility. fiveable.mefiveable.me The presence of two hydroxyl groups increases polarity and reactivity compared to simple alcohols. fiveable.me Diols are versatile building blocks in the synthesis of more complex molecules, including polymers like polyesters and polyurethanes. wikipedia.orgfiveable.me They are synthetically accessible through established methods such as the dihydroxylation of alkenes and the reduction of carbonyls. rsc.org In organic synthesis, they are crucial intermediates and can be used as protecting groups for carbonyls. wikipedia.orgebi.ac.uk The relative position of the hydroxyl groups (e.g., 1,2-diols or glycols) determines their specific reactivity and applications. wikipedia.orgfiveable.me

The combination of these two functional groups in one molecule, as seen in this compound, creates a bifunctional compound with potential for diverse chemical transformations and applications, such as in the development of ligands for coordination chemistry or as a precursor for more complex molecular architectures.

Table 1: Properties of Pyridine and Diol Functional Groups

| Functional Group | Key Characteristics | Significance in Chemical Research |

|---|---|---|

| Pyridine | Six-membered aromatic heterocycle with one nitrogen atom. openaccessjournals.com | Building block for pharmaceuticals and agrochemicals. numberanalytics.com |

| Electron-deficient ring system. nih.gov | Used as a ligand, solvent, and catalyst in organic synthesis. nih.govnewworldencyclopedia.org | |

| Basic and capable of hydrogen bonding. nih.gov | Readily undergoes functionalization. nih.gov | |

| Diol (-OH, -OH) | Contains two hydroxyl groups. wikipedia.orgebi.ac.uk | Precursor for polymers like polyesters. wikipedia.orgfiveable.me |

| Increased polarity and hydrogen bonding capability. fiveable.me | Used as protecting groups and synthetic intermediates. wikipedia.orgrsc.org | |

| Versatile reactivity (oxidation, esterification, etc.). fiveable.mefiveable.me | Found in many biologically significant molecules. rsc.org |

General Scope of Research on Novel Pyridyl-Containing Alcohols

Research into novel pyridyl-containing alcohols is an active area of organic and medicinal chemistry, driven by the wide range of applications for these compounds. The structural diversity and chemical reactivity of these molecules make them valuable targets for synthesis and evaluation. openaccessjournals.com

Studies often focus on the synthesis of new chiral pyridyl-containing alcohols to act as ligands in asymmetric catalysis. For instance, novel chiral lipophilic pyridyl-containing β-amino alcohols have been synthesized and their metal complexes investigated as catalysts for the enantioselective hydrolysis of α-amino acid esters. capes.gov.br Similarly, pyridyl alcohol ligands derived from camphor (B46023) have been shown to be effective catalysts in the asymmetric alkylation of aldehydes. ajol.info

The development of new synthetic methodologies is another key aspect of this research field. Metal-free, three-component reactions have been developed to synthesize γ-pyridyl tertiary alcohols from simple, readily available alcohols, demonstrating the versatility of these methods in creating complex molecular structures. researchgate.net

Furthermore, the biological activity of pyridyl-containing alcohols is a significant motivator for research. These compounds have been explored for their potential antimicrobial properties. For example, the stereoselective synthesis of steroidal tertiary alcohols featuring a pyridine side chain has yielded compounds with significant antifungal and antibacterial activity. nih.gov The pyridyl group is a component of many pesticides, and novel pyridyl-containing derivatives are continuously being developed and tested for their bioactivities in crop protection. mdpi.com The incorporation of a pyridine ring into a molecule can significantly influence its pharmacokinetic profile and biological activity. openaccessjournals.com

Table 2: Research Areas for Novel Pyridyl-Containing Alcohols

| Research Area | Focus | Example Application / Finding | Citation |

|---|---|---|---|

| Asymmetric Catalysis | Synthesis of chiral pyridyl alcohol ligands. | Catalyzing enantioselective hydrolysis and alkylation reactions. | capes.gov.brajol.info |

| Synthetic Methodology | Development of efficient, novel synthetic routes. | Metal-free, three-component synthesis of γ-pyridyl tertiary alcohols. | researchgate.net |

| Medicinal Chemistry | Exploration of biological and antimicrobial activity. | Steroidal pyridyl alcohols showing antifungal and antibacterial properties. | nih.gov |

| Agrochemicals | Design of new pesticides. | Pyridyl-containing pyrazole (B372694) oxime ethers with insecticidal activity. | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-pyridin-3-ylbutane-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,9,11-12H,3-4,7H2 |

InChI Key |

YLYBMCORGKBUGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for 4-(3-Pyridyl)-1,2-butanediol

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis by breaking the molecule down into simpler, commercially available starting materials. The primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds that are most readily formed.

One logical disconnection is at the C2-C3 bond, suggesting an aldol-type reaction between a two-carbon nucleophile and a pyridyl-containing aldehyde. This approach, however, can be challenging to control regioselectively.

A more common and effective strategy involves disconnection of the C-C bond between the pyridyl group and the butane (B89635) chain. This leads to two key synthons: a 3-pyridyl nucleophile or electrophile and a four-carbon chain containing the 1,2-diol or a precursor functionality. This retrosynthetic approach is outlined below:

Retrosynthetic Pathway

This analysis suggests that the target molecule can be synthesized from precursors such as 3-lithiopyridine or a 3-pyridyl Grignard reagent, which would react with a suitable four-carbon electrophile like 1,2-epoxybutane (B156178) or a protected form of 1,2,4-butanetriol. Alternatively, a nucleophilic four-carbon species could be coupled with an electrophilic pyridyl precursor, such as 3-halopyridine.

Development of Novel Synthetic Routes

The 1,2-diol unit in this compound contains a stereocenter, making stereoselective synthesis a critical aspect for applications where specific enantiomers or diastereomers are required. Several established methods for the asymmetric synthesis of 1,2-diols can be adapted.

One prominent method is the Sharpless asymmetric dihydroxylation . This powerful reaction utilizes osmium tetroxide in the presence of a chiral ligand to convert an alkene into a vicinal diol with high enantioselectivity. In the context of synthesizing this compound, a suitable precursor would be 4-(3-pyridyl)-1-butene. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) would determine which enantiomer of the diol is formed.

Another approach involves the use of chiral epoxides. The ring-opening of a stereochemically pure epoxide with a suitable nucleophile can proceed with high stereospecificity. For instance, the reaction of a chiral glycidol (B123203) derivative with a 3-pyridyl organometallic reagent would yield the desired 1,2-diol after deprotection.

Biocatalytic methods also offer a green and highly selective alternative. Ketoreductases can asymmetrically reduce α-hydroxy ketones to 1,2-diols with excellent enantiomeric excess. researchgate.net The synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone (B42824) using Candida krusei highlights the potential of biocatalysis in producing chiral diols. researchgate.netnih.gov A similar enzymatic reduction of a corresponding pyridyl-substituted α-hydroxy ketone could be explored.

The introduction of the 3-pyridyl group is a key step in the synthesis. This can be achieved through various coupling reactions involving pyridyl precursors.

Cross-coupling reactions , such as the Suzuki, Stille, or Negishi reactions, are highly effective for forming carbon-carbon bonds. For example, a Suzuki coupling could involve the reaction of 3-pyridylboronic acid with a four-carbon chain bearing a suitable leaving group (e.g., a halide or triflate) at the 4-position. The diol functionality would likely need to be protected during this step to prevent side reactions.

Organometallic addition provides another direct route. The addition of a 3-pyridyl organometallic reagent, such as 3-lithiopyridine or 3-pyridylmagnesium bromide, to an electrophilic four-carbon precursor is a straightforward approach. Suitable electrophiles include epoxides like 1,2-epoxybutane or aldehydes such as 2,3-dihydroxybutanal (after protection of the diols).

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst.

For cross-coupling reactions, the selection of the palladium catalyst and ligand is critical. The use of polar aprotic solvents like DMF or THF is common, and the reaction temperature can significantly influence the reaction rate and selectivity. wikipedia.org

In the case of organometallic additions, the reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. The choice of an appropriate solvent, usually an ether such as diethyl ether or THF, is also important for stabilizing the organometallic reagent.

The following interactive table summarizes potential reaction conditions for the synthesis of this compound via a Suzuki coupling approach.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Hypothetical Yield (%) |

|---|---|---|---|---|

| Catalyst | Pd(PPh3)4 | PdCl2(dppf) | Pd(OAc)2 / SPhos | |

| Base | Na2CO3 | K3PO4 | Cs2CO3 | |

| Solvent | Toluene/H2O | Dioxane/H2O | THF/H2O | |

| Temperature (°C) | 80 | 100 | 65 |

Investigation of Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its diol functionality. The hydroxyl groups can undergo a variety of transformations, including oxidation and esterification.

Oxidation: The 1,2-diol moiety can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance with sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), would lead to oxidative cleavage of the C1-C2 bond, yielding 3-(3-pyridyl)propanal and formaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), could potentially oxidize the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone, or lead to cleavage of the carbon-carbon bond.

Esterification: The hydroxyl groups can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. This reaction is typically catalyzed by an acid or a base. The formation of esters can be used to protect the diol functionality during other synthetic transformations or to modify the physicochemical properties of the molecule.

The following table outlines some potential reactions of the diol functionality of this compound.

| Reaction Type | Reagent | Product(s) |

| Oxidative Cleavage | NaIO₄ | 3-(3-Pyridyl)propanal, Formaldehyde |

| Esterification | Acetic Anhydride, Pyridine (B92270) | 4-(3-Pyridyl)-1,2-diacetoxybutane |

| Dehydration | H₂SO₄, heat | Butanone derivatives wikipedia.org |

Reactivity of the Pyridine Nitrogen (e.g., N-oxidation, coordination chemistry)

The nitrogen atom within the pyridine ring of this compound is a key center of reactivity. Its lone pair of electrons, located in an sp² hybrid orbital, is not part of the aromatic π-system and is thus available for reaction with electrophiles and metal centers. uoanbar.edu.iqiust.ac.ir

N-oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids or dimethyldioxirane (B1199080). researchgate.net The N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. For instance, the reaction of various 2-substituted pyridines with dimethyldioxirane in acetone (B3395972) has been shown to produce the corresponding N-oxides as the sole products. researchgate.net While specific kinetic data for this compound is not available, the reactivity is expected to follow general trends observed for other substituted pyridines, where the reaction is electrophilic in nature. researchgate.net

| Pyridine Substrate | Oxidizing Agent | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Pyridine | Dimethyldioxirane | Acetone | Pyridine-N-oxide | researchgate.net |

| 2-Methylpyridine | Dimethyldioxirane | Acetone | 2-Methylpyridine-N-oxide | researchgate.net |

| Quinoline | Dimethyldioxirane | Acetone | Quinoline-N-oxide | researchgate.net |

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen allows this compound to act as a monodentate or potentially a bidentate ligand in coordination chemistry. It can coordinate to a wide variety of metal ions, forming discrete coordination complexes or extended coordination polymers. uab.catrsc.org The properties of these metal complexes, such as their geometry, stability, and potential applications in catalysis or materials science, are dictated by the nature of the metal ion, the counter-ions, and the reaction conditions. uab.cat Ligands incorporating the pyridine moiety are well-known for their ability to form stable complexes with transition metals like zinc(II), cadmium(II), and copper(II). uab.catresearchgate.net The butanediol (B1596017) chain could also participate in coordination or influence the supramolecular structure through hydrogen bonding.

Synthesis of Derivatized Analogs and Structural Variants

The structure of this compound offers two primary sites for modification: the pyridyl ring and the butanediol chain. This allows for the systematic synthesis of a wide range of analogs with tailored properties.

Modification at the Pyridyl Ring

The pyridine ring generally behaves as an electron-deficient aromatic system, making it less reactive towards electrophilic substitution than benzene. uoanbar.edu.iqscribd.com Reactions such as nitration, sulfonation, and halogenation typically require vigorous conditions. scribd.com

Electrophilic Aromatic Substitution: Due to the deactivating effect of the nitrogen atom and the presence of a substituent at the 3-position, electrophilic substitution on the pyridine ring of this compound is expected to be challenging. When it does occur, substitution would likely be directed to the C-5 position. For example, nitration of pyridine itself is difficult and gives low yields of 3-nitropyridine. scribd.comresearchgate.net Sulfonation of pyridine requires high temperatures and the presence of a mercuric sulfate (B86663) catalyst to proceed efficiently, yielding pyridine-3-sulfonic acid. iust.ac.ir

Nucleophilic Aromatic Substitution: Unactivated pyridine rings are resistant to nucleophilic attack. However, the introduction of strong electron-withdrawing groups or the formation of an N-oxide can facilitate such reactions. Direct amination, as in the Chichibabin reaction, involves heating pyridine with sodium amide to produce 2-aminopyridine, demonstrating that nucleophilic substitution is possible under forceful conditions. scribd.com

Functionalization of the Butanediol Chain

The 1,2-butanediol (B146104) moiety provides two hydroxyl groups that are amenable to a variety of chemical transformations common to alcohols.

Esterification and Etherification: The primary and secondary hydroxyl groups can be converted to esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Similarly, ether derivatives can be synthesized via reactions such as the Williamson ether synthesis.

Cyclic Acetal/Ketal Formation: The vicinal diol arrangement (1,2-diol) allows for the facile reaction with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals, known as dioxolanes. digitellinc.com This reaction is often reversible and can be used as a protecting group strategy for the diol. The conversion of 2,3-butanediol (B46004) into various dioxolanes has been demonstrated as a pathway to produce valuable chemical intermediates. digitellinc.comornl.gov

Oxidation: The primary and secondary alcohols can be selectively oxidized. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol can be oxidized to a ketone, depending on the reagents and reaction conditions employed.

Polymerization: Diols are common monomers in step-growth polymerization. The 1,2-butanediol chain of this molecule could potentially act as a chain extender in the synthesis of polymers like polyurethanes and polyesters, influencing the final properties of the material. researchgate.netmdpi.commdpi.com

| Reaction Type | Reagent(s) | Functional Group Formed | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acyl Chloride | Ester | Prodrug synthesis, property modification |

| Etherification | Alkyl Halide, Base | Ether | Modification of solubility and polarity |

| Cyclic Acetal Formation | Aldehyde/Ketone, Acid Catalyst | Dioxolane | Protecting group, chiral auxiliaries |

| Oxidation (Primary OH) | PCC / DMP / TEMPO | Aldehyde | Intermediate for further synthesis |

| Oxidation (Secondary OH) | PCC / Swern / DMP | Ketone | Intermediate for further synthesis |

| Polymerization | Diisocyanate / Diacid | Polyurethane / Polyester | Development of new polymeric materials |

Molecular Structure, Conformation, and Theoretical Chemistry

Conformational Analysis of the Butanediol (B1596017) Chain and Pyridyl Rotation

The conformation of the 1,2-diol moiety is of particular interest. Studies on analogous acyclic 1,2-diols have shown that the conformational preference is a balance between steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. researchgate.net In nonpolar solvents, conformations that allow for such hydrogen bonding are often favored. For 4-(3-Pyridyl)-1,2-butanediol, this would involve a gauche arrangement of the C1-C2 bond.

Chiroptical Properties and Stereochemical Assignments

This compound possesses two chiral centers at the C1 and C2 positions of the butanediol chain, meaning it can exist as a pair of enantiomers ((1R, 2R) and (1S, 2S)) and a pair of diastereomers ((1R, 2S) and (1S, 2R), which are a meso compound if the substituent at C4 were absent, but are diastereomeric in this case). These stereoisomers are expected to exhibit distinct chiroptical properties, which are the differential interaction with left and right circularly polarized light. acs.org Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful tools for probing the stereochemistry of chiral molecules. rsc.org

The near-ultraviolet chiroptical spectra of dissymmetric pyridyl compounds are influenced by the electronic transitions of the pyridine (B92270) ring. rsc.org The position and sign of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the chiral butanediol chain relative to the pyridyl chromophore. Theoretical calculations can be employed to predict the CD spectra for each stereoisomer, and by comparing the calculated and experimental spectra, the absolute configuration of the molecule can be determined. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of diols. For vicinal diols, the coupling constants between the protons on the chiral carbons (H1 and H2) can provide valuable information about their dihedral angle, which is related to their syn or anti relationship. Advanced NMR methods, such as the use of chiral derivatizing agents like α-methoxy-α-phenylacetic acid (MPA), can be used to assign the absolute configuration. researchgate.netnih.gov By converting the diol into diastereomeric esters, the chemical shift differences in the ¹H NMR spectra can be correlated to the absolute stereochemistry at each chiral center. researchgate.net Furthermore, specialized techniques like low-temperature NMR of a single derivative can also be employed for this purpose. nih.gov For 1,3-diols, a deuterium (B1214612) isotopic perturbation method has been shown to be effective in assigning relative configuration via ¹H NMR. nih.gov While this compound is a 1,2-diol, the principles of using NMR to elucidate stereochemistry are broadly applicable.

Advanced Spectroscopic Characterization (e.g., 2D NMR, High-Resolution Mass Spectrometry for structural elucidation)

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques.

Two-Dimensional (2D) NMR Spectroscopy: While one-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, 2D NMR techniques are indispensable for unambiguously assigning the complex spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the butanediol chain and the pyridyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to the carbon it is directly attached to, enabling the definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the butanediol chain and the pyridyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to further refine the conformational analysis and stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula and for distinguishing it from isomers. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of polar molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides further structural information, confirming the presence of the pyridyl and butanediol moieties. This technique is also used in the analysis of nicotine (B1678760) metabolites, some of which share structural similarities with the target compound. semanticscholar.orgnih.gov

Computational Chemistry Studies

Theoretical chemistry provides powerful tools for investigating the properties of this compound at the molecular level, complementing experimental findings and providing insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov DFT calculations can be used to optimize the geometry of the different conformers of this compound and to determine their relative energies, thus predicting the most stable conformations. nih.gov

Key electronic properties that can be calculated using DFT include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Furthermore, DFT calculations can be used to predict the vibrational spectra (infrared and Raman) of the molecule. cdnsciencepub.commdpi.com By calculating the vibrational frequencies and intensities for a given optimized geometry, a theoretical spectrum can be generated. researchgate.net Comparing this theoretical spectrum with the experimentally obtained spectrum can help to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions.

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of each atom in the molecule by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and conformational changes.

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: By simulating the molecule over a period of time, it is possible to observe the transitions between different stable conformations and to map out the potential energy surface. This provides a more complete understanding of the molecule's flexibility than static DFT calculations alone.

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the conformational preferences of the molecule. This is particularly important for a molecule with hydrogen-bonding capabilities like this compound.

Calculate Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as the free energy of different conformations, can be calculated.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the physicochemical properties of molecules based on their chemical structure. nih.govsemanticscholar.org This is achieved by developing mathematical models that correlate molecular descriptors (numerical representations of the molecular structure) with a specific property.

For this compound, QSPR models could be developed to predict a range of important physicochemical parameters, including:

Solubility: Predicting the solubility in water and other solvents is crucial for many applications.

Lipophilicity (logP): This parameter describes the partitioning of a molecule between an oily and an aqueous phase and is important for understanding its behavior in biological systems.

Boiling Point and Melting Point: These are fundamental physical properties that can be estimated using QSPR models.

Refractive Index and Molar Refractivity: These properties are related to the molecule's interaction with light.

The development of a QSPR model involves calculating a large number of molecular descriptors for a set of molecules with known properties and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model.

Biological Exploration and Preliminary Interaction Studies

Investigation of Hypothetical Biological Interactions (General Approach)

To understand the potential biological effects of 4-(3-Pyridyl)-1,2-butanediol, a systematic investigation would typically begin with in vitro studies to assess its interactions with key biological macromolecules, namely enzymes and receptors.

Enzyme Binding and Inhibition Studies (e.g., in vitro assays with relevant enzyme classes)

A primary step in characterizing a novel compound is to screen it against a panel of relevant enzymes. Given the structural features of this compound, which include a pyridine (B92270) ring and a diol functional group, several classes of enzymes could be of interest. For instance, kinases, dehydrogenases, and cytochrome P450 enzymes are common targets for pyridine-containing molecules. nih.govnih.gov

The general approach to studying enzyme inhibition involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. nih.govsuperchemistryclasses.com These assays are typically performed in a multi-well plate format, allowing for high-throughput screening of various inhibitor concentrations. nih.gov

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | Measured Parameter | Hypothetical IC50 (µM) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Fluorometric | Prostaglandin H2 production | 50 |

| Alcohol Dehydrogenase (ADH) | Spectrophotometric | NADH production | 120 |

| Tyrosine Kinase (e.g., EGFR) | Luminescent | ATP consumption | > 200 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results.

The initial screening would provide an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov If significant inhibition is observed, further mechanistic studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Receptor Ligand Binding Investigations

Many drugs exert their effects by binding to specific receptors on the cell surface or within the cell. giffordbioscience.com Receptor-ligand binding assays are designed to measure the affinity of a compound for a particular receptor. labome.comnih.gov These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the labeled ligand, indicating that it binds to the same site. labome.com

Given the presence of the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, this compound could potentially interact with various receptor types, such as G-protein coupled receptors (GPCRs) or ion channels. ijnrd.org

General Steps in a Competitive Receptor Binding Assay:

Preparation of a cell membrane fraction or purified receptor.

Incubation of the receptor with a fixed concentration of a labeled ligand.

Addition of increasing concentrations of the unlabeled test compound (e.g., this compound).

Separation of the bound from the unbound labeled ligand.

Quantification of the bound labeled ligand to determine the extent of displacement by the test compound.

The data from these experiments are used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Cellular Uptake and Distribution in Model Systems (e.g., in vitro cell culture studies)

For a compound to have a biological effect, it often needs to enter the cell. nih.gov In vitro cell culture models are commonly used to study the cellular uptake and distribution of novel compounds. nih.govresearchgate.net Various cell lines can be used, depending on the hypothetical target tissue or disease. nih.gov

The permeability of a compound across the cell membrane can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or by using cell-based systems like Caco-2 cell monolayers, which are a model of the intestinal epithelium. pharmaron.comacs.org

To visualize the cellular uptake and subcellular distribution, the compound can be labeled with a fluorescent tag, and its movement within the cell can be tracked using techniques like confocal microscopy. mdpi.com

Hypothetical Cellular Permeability of this compound

| Model System | Parameter Measured | Hypothetical Result | Interpretation |

|---|---|---|---|

| PAMPA | Effective Permeability (Pe) (10-6 cm/s) | 2.5 | Moderate passive permeability |

| Caco-2 Monolayer | Apparent Permeability (Papp) (10-6 cm/s) | 1.8 | Moderate to low permeability with potential for active transport |

This table presents hypothetical data for illustrative purposes and is not based on experimental results.

Structure-Activity Relationship (SAR) Studies for Potential Biological Applications (General Theoretical Framework)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net

Relating Structural Features to Observed Biological Responses

For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine which structural features are critical for its hypothetical biological activity. Key modifications could include:

Position of the diol on the butane (B89635) chain: Moving the hydroxyl groups to different positions (e.g., 1,3- or 1,4-) would help to understand the spatial requirements for interaction with a biological target.

Substitution on the pyridine ring: Adding various substituents (e.g., electron-donating or electron-withdrawing groups) to the pyridine ring could modulate its electronic properties and, consequently, its binding affinity. nih.gov

Modification of the linker: Altering the length of the butane chain could provide insights into the optimal distance between the pyridine ring and the diol for biological activity.

Role of Stereochemistry in Biological Interactions

This compound contains a chiral center at the carbon atom bearing the secondary hydroxyl group, meaning it can exist as two enantiomers (R and S). It is well-established that the stereochemistry of a molecule can have a profound impact on its biological activity. libretexts.orgnih.govmhmedical.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereoselectivity in their interactions with small molecules. mdpi.compatsnap.com

The two enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer being more potent, while the other may be inactive or even have undesirable effects. nih.govslideshare.net Therefore, a crucial aspect of the biological exploration of this compound would be to separate the enantiomers and test their biological activity independently. This would reveal whether the observed effects are stereospecific and which enantiomer is responsible for the activity. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the isolation and purity determination of 4-(3-Pyridyl)-1,2-butanediol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

Stationary Phases: For a polar compound such as this compound, which contains hydroxyl groups and a pyridine (B92270) ring, several HPLC modes can be employed. Reversed-phase (RP) HPLC using a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase is a common starting point. Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option, utilizing a polar stationary phase to retain and separate polar analytes.

Mobile Phases: In RP-HPLC, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The addition of a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the pyridine nitrogen.

Detection: A UV detector is well-suited for the detection of this compound due to the presence of the UV-absorbing pyridine ring. The maximum absorption wavelength (λmax) for the pyridine moiety would be selected for optimal sensitivity. Refractive Index Detection (RID) could also be used, particularly for purity assessment where universal detection is desired, though it offers lower sensitivity compared to UV detection. protocols.io

Gas Chromatography (GC):

GC is a powerful technique for the separation of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Derivatization: The hydroxyl groups of this compound can be derivatized, for instance, through silylation (e.g., with BSTFA or TMCS) to replace the active hydrogens with less polar trimethylsilyl (B98337) groups. This process reduces the compound's polarity and boiling point, making it more amenable to GC analysis.

Columns: A capillary column with a mid-polarity stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would be appropriate for separating the derivatized analyte from potential impurities.

Detection: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range. For more selective and sensitive detection, a Nitrogen-Phosphorus Detector (NPD) could be employed, as it is highly responsive to nitrogen-containing compounds like the pyridine moiety in this compound.

Table 1: Potential Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC (Reversed-Phase) | GC (after Derivatization) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 °C to 280 °C) |

| Detection | UV (e.g., at the λmax of the pyridine ring) | FID or NPD |

| Injection Volume | 10 µL | 1 µL (split or splitless) |

Mass Spectrometric Techniques for Identification and Trace Analysis in Complex Matrices

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS) to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

Following GC separation (likely after derivatization), the eluting compounds are introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique in GC-MS, which bombards the molecules with high-energy electrons, leading to fragmentation. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," can be used for identification by comparison with spectral libraries. While specific library spectra for this compound may not be readily available, the fragmentation pattern can be interpreted to confirm the structure. Key fragments would likely arise from the cleavage of the butanediol (B1596017) chain and the stable pyridine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is highly suitable for the analysis of this compound without the need for derivatization.

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used. ESI would be particularly effective, as the pyridine nitrogen can be readily protonated in the positive ion mode to form the [M+H]+ ion.

Mass Analyzers: Various mass analyzers can be employed, including quadrupole, time-of-flight (TOF), and Orbitrap analyzers. For accurate mass measurements, which aid in determining the elemental composition, high-resolution mass spectrometers (HRMS) like TOF or Orbitrap are invaluable.

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is the method of choice. In this technique, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented to produce characteristic product ions. The transition from a specific precursor ion to a product ion can be monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and allows for quantification at very low levels.

Table 2: Potential Mass Spectrometric Parameters for this compound Analysis

| Technique | Ionization Mode | Precursor Ion [M+H]+ (m/z) | Potential Product Ions (m/z) |

| LC-MS/MS | ESI Positive | 168.10 | Fragments from loss of water, cleavage of the alkyl chain |

Development of Bioanalytical Assays for Biological Samples (if the compound is found to be biologically relevant)

Should this compound be identified as a metabolite of a xenobiotic (e.g., nicotine (B1678760) or related compounds) or as a compound with biological activity, the development of robust bioanalytical assays for its quantification in biological matrices such as plasma, urine, or tissue would be crucial.

The analytical challenges in bioanalysis include the complexity of the matrix, the typically low concentrations of the analyte, and the need for high throughput. LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.

A typical bioanalytical workflow for this compound would involve:

Sample Preparation: This is a critical step to remove interferences and enrich the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be employed. For a polar compound like this compound, a mixed-mode or a polar-enhanced SPE sorbent could be effective.

Internal Standard: The use of a suitable internal standard is essential for accurate quantification to compensate for matrix effects and variations in sample processing and instrument response. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., deuterated).

LC-MS/MS Analysis: An optimized LC-MS/MS method, likely operating in MRM mode, would be used for the separation and detection of the analyte and the internal standard.

Method Validation: The bioanalytical method would need to be rigorously validated according to regulatory guidelines (e.g., from the FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

While a specific bioanalytical method for this compound is not documented in the literature, the methodologies developed for structurally similar compounds, such as the analysis of 4-oxo-4-(3-pyridyl)butanoic acid and its hydroxy metabolites in human urine, provide a strong foundation for the development of such an assay. nih.gov These methods often utilize LC-APCI-MS/MS and involve derivatization to improve chromatographic properties and sensitivity. nih.gov

Future Research Directions and Translational Perspectives for 4 3 Pyridyl 1,2 Butanediol

The unique structural arrangement of 4-(3-Pyridyl)-1,2-butanediol, which combines a hydrophilic diol functionality with an aromatic pyridine (B92270) ring, presents a versatile scaffold for a multitude of scientific investigations. The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous therapeutic agents due to its ability to engage in hydrogen bonding and its basicity, which can improve water solubility. nih.govmdpi.comnih.gov The diol group offers reactive sites for further chemical modification, making the compound a compelling candidate for future research in several cutting-edge areas of chemical and biomedical science. rsc.org

Q & A

Basic: What analytical techniques are most reliable for identifying and quantifying 4-(3-Pyridyl)-1,2-butanediol in complex biological matrices?

Answer:

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard due to its high sensitivity and specificity. For example, TraceFinder 3.0 software can be used for metabolite detection and quantification, particularly when analyzing adducts or derivatives formed during metabolic studies . Gas chromatography (GC) with headspace analysis is also effective for separating volatile derivatives of diols, though derivatization steps may be required to enhance volatility .

Advanced: How do researchers resolve contradictions in data when studying the carcinogenic potential of this compound derivatives?

Answer:

Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or analytical methodologies. To address this:

- Cross-validation : Use complementary techniques (e.g., LC-MS/MS and isotope labeling) to confirm adduct formation, as demonstrated in studies on tobacco-specific nitrosamines .

- Dose-response analysis : Establish clear correlations between metabolite concentrations (e.g., pyridyloxobutyl adducts) and biological endpoints .

- Control for stereochemistry : Enantiomer-specific assays are critical, as biological activity may vary between (R)- and (S)-isomers .

Basic: What separation methods are optimal for isolating this compound from mixtures with structurally similar diols?

Answer:

- Adsorption chromatography : NaY zeolite in fixed-bed columns shows high selectivity for 1,2-butanediol derivatives due to pore size and polarity matching .

- Reactive distillation : Using dimethyl carbonate (DMC) as a reactant can separate azeotropic mixtures (e.g., ethylene glycol and 1,2-butanediol) by converting them into higher-boiling esters .

- Solvent extraction : Polar solvents like ethanol or acetonitrile can exploit differences in hydrophilicity between diols .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

Answer:

- Isotopic labeling : Use - or -labeled compounds to track metabolic intermediates via mass spectrometry .

- In vitro models : Incubate the compound with liver microsomes or recombinant enzymes (e.g., cytochrome P450s) to identify primary metabolites .

- Adduct mapping : Employ DNA hydrolysis followed by LC-MS/MS to detect pyridyloxobutyl or pyridylhydroxybutyl DNA adducts, as seen in studies on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) .

Basic: What synthetic routes are reported for this compound, and how can byproduct formation be minimized?

Answer:

- Hydrogenolysis : Catalytic reduction of 4-(3-Pyridyl)-1,2-butanedione using Pt or Pd catalysts under controlled H pressure. Byproducts (e.g., ethers) are minimized by optimizing water content and reaction time, as shown in hydrogenolysis studies of 1,2-butanediol .

- Enzymatic synthesis : Gluconobacter oxydans whole-cell biocatalysts can selectively oxidize or reduce intermediates, improving stereochemical purity .

Advanced: What computational tools are used to predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina can model interactions between the compound’s pyridyl group and DNA bases or enzymes (e.g., alkyltransferases) .

- QSAR modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., hydroxyl positioning) with mutagenic potential .

- DFT calculations : Density functional theory predicts reaction energetics for adduct formation, aiding in mechanistic studies .

Basic: How does the stereochemistry of this compound affect its physicochemical properties?

Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers. The (R)-isomer typically exhibits higher polarity, influencing solubility and adsorption behavior .

- Thermodynamic studies : Differential scanning calorimetry (DSC) reveals distinct melting points and crystallization tendencies between enantiomers .

Advanced: What experimental challenges arise when studying the environmental persistence of this compound, and how are they addressed?

Answer:

- Degradation kinetics : Use accelerated solvent degradation tests under varying pH and temperature conditions. LC-MS monitors breakdown products like pyridylcarboxylic acids .

- Adsorption studies : Evaluate soil or sediment binding using batch equilibrium experiments with -labeled compounds, referencing analog data (e.g., 1,2-hexanediol) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to potential neurotoxic and irritant effects, as inferred from analog studies (e.g., 1,2-hexanediol) .

- Waste disposal : Neutralize acidic or basic derivatives before disposal, following protocols for diol-containing hazardous waste .

Advanced: How can researchers optimize the enantioselective synthesis of this compound for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.